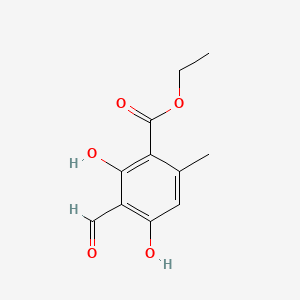

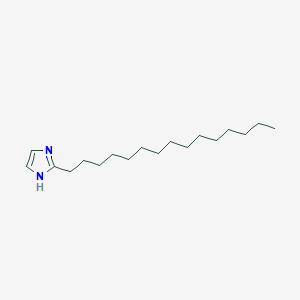

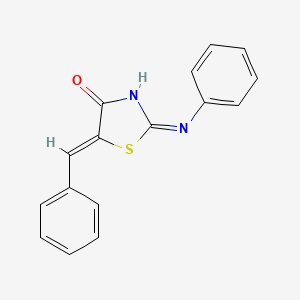

Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate

Descripción general

Descripción

El hematomato de etilo, también conocido como 3-formil-2,4-dihidroxi-6-metilbenzoato de etilo, es un compuesto natural que se encuentra en ciertos líquenes. Es un derivado del ácido benzoico y tiene la fórmula molecular C₁₁H₁₂O₅.

Métodos De Preparación

El hematomato de etilo puede sintetizarse mediante la hidrólisis de la atranorina, un compuesto derivado de los líquenes. El proceso implica hervir atranorina en etanol durante unas horas, lo que da como resultado la formación de hematomato de etilo y β-orcinol carboxilato de metilo . Otro método implica la transesterificación del orselinato de etilo, que produce hematomato de etilo en cantidades satisfactorias

Análisis De Reacciones Químicas

El hematomato de etilo experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse para formar varios productos de oxidación, dependiendo de los reactivos y las condiciones utilizadas.

Reducción: El hematomato de etilo puede reducirse para formar alcoholes correspondientes u otros derivados reducidos.

Sustitución: Puede experimentar reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por otros nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o alcoholes. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El hematomato de etilo tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en estudios de hidrólisis de ésteres y reacciones de transesterificación.

Mecanismo De Acción

El mecanismo de acción del hematomato de etilo involucra principalmente su actividad antioxidante. Captura radicales libres y especies reactivas de oxígeno, protegiendo así las células del daño oxidativo. Esta actividad se atribuye a la presencia de grupos hidroxilo fenólicos en su estructura, que pueden donar átomos de hidrógeno para neutralizar radicales libres . Los objetivos moleculares y las vías involucradas en su acción antioxidante incluyen la inhibición de la peroxidación lipídica y la modulación de las vías de señalización celular relacionadas con el estrés oxidativo .

Comparación Con Compuestos Similares

El hematomato de etilo es similar a otros derivados del ácido benzoico, como:

Hematomato de metilo: Otro éster del ácido hematómico, que solo difiere en el grupo alquilo unido al grupo funcional éster.

Atranol: Un compuesto relacionado con propiedades antioxidantes similares.

Cloroatranol: Un derivado clorado del atranol con una mayor actividad antioxidante.

El hematomato de etilo es único debido a su estructura de éster específica, que influye en su reactividad y solubilidad. Sus propiedades antioxidantes son comparables a las de otros compuestos similares, pero sus aplicaciones específicas y efectividad pueden variar según su estructura química .

Propiedades

IUPAC Name |

ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-3-16-11(15)9-6(2)4-8(13)7(5-12)10(9)14/h4-5,13-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXJGSHUVDWZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1C)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398112 | |

| Record name | Ethyl hematommate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-14-5 | |

| Record name | Ethyl hematommate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-4-[(2-isothiocyanatoethyl)thio]benzene](/img/structure/B3052132.png)

![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)

![1-[(2S)-2-(3-Pyridinyl)-1-pyrrolidinyl]-1-hexanone](/img/structure/B3052145.png)